

Benchmarking TD-1092: A Comparative Guide to Pan-IAP Degrading PROTACs

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For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, TD-1092 has emerged as a potent pan-inhibitor of apoptosis (IAP) protein degrader. This guide provides an objective comparison of TD-1092 with other PROTACs and SMAC mimetics targeting the IAP family of proteins, supported by experimental data to inform research and development decisions.

Overview of TD-1092 and Comparator Compounds

TD-1092 is a heterobifunctional PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1] This mechanism effectively removes key negative regulators of apoptosis, making it a promising strategy for cancer therapy. For a comprehensive benchmark, this guide will compare TD-1092 with other IAP-targeting molecules, including:

- IAP-recruiting PROTACs: Other PROTACs that may utilize different E3 ligases (e.g., VHL) to degrade IAPs.
- SMAC Mimetics: Small molecules that mimic the endogenous IAP antagonist SMAC/DIABLO, such as Birinapant, LCL161, and AZD5582. These compounds primarily function by inhibiting IAP activity and can also induce their auto-ubiquitination and degradation.

Comparative Analysis of Degradation Efficiency



The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Degradation Efficiency (DC50) of IAP-Targeting Compounds

Compound	Target Protein	DC50 (nM)	Cell Line	E3 Ligase Recruited	Reference
TD-1092	cIAP1	Not Reported	MCF7	CRBN	[1]
cIAP2	Not Reported	MCF7	CRBN	[1]	
XIAP	Not Reported	MCF7	CRBN	[1]	-
Birinapant	cIAP1	<1 (Kd)	Cell-free	IAP (self)	[2]
XIAP	45 (Kd)	Cell-free	IAP (self)	[2]	
AZD5582	cIAP1	15 (IC50)	Cell-free	IAP (self)	-
cIAP2	21 (IC50)	Cell-free	IAP (self)		•
XIAP	15 (IC50)	Cell-free	IAP (self)		

Note: The primary publication for TD-1092 demonstrates dose-dependent degradation via Western blot but does not provide specific DC50 values. The values for Birinapant and AZD5582 are binding affinities (Kd) or inhibitory concentrations (IC50) from cell-free assays, which are related to but not direct measures of cellular degradation potency.

Table 2: Maximum Degradation (Dmax) of IAP-Targeting Compounds

Compound	Target Protein	Dmax (%)	Concentrati on	Cell Line	Reference
TD-1092	cIAP1	>90%	1 μΜ	MCF7	[1]
cIAP2	>90%	1 μΜ	MCF7	[1]	
XIAP	>90%	1 μΜ	MCF7	[1]	

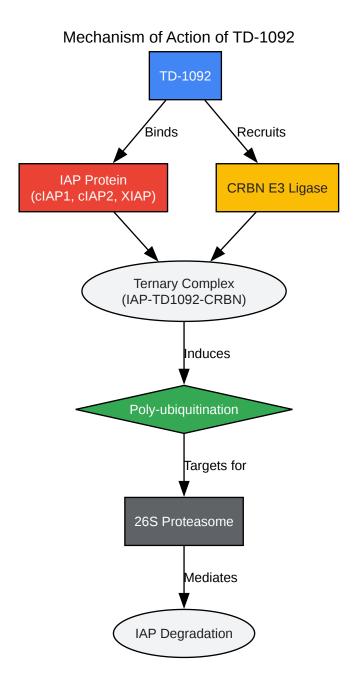


Note: Dmax values are estimated from Western blot data presented in the respective publications.

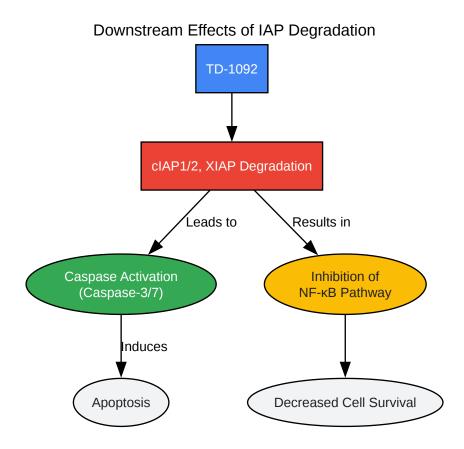
Mechanism of Action and Signaling Pathways

TD-1092 and other IAP-targeting PROTACs induce protein degradation through the ubiquitin-proteasome system. The degradation of IAPs has significant downstream effects on cell survival and apoptosis signaling pathways.

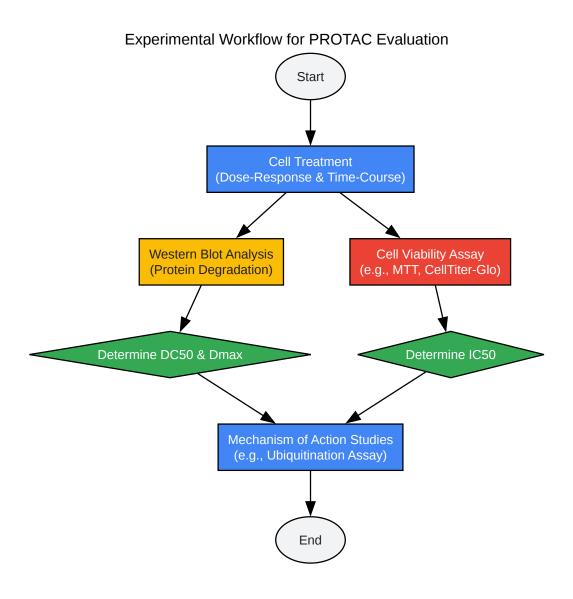












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